molecular formula C11H9NO B1605156 2-Naphthalenecarboxaldehyde, oxime CAS No. 24091-02-9

2-Naphthalenecarboxaldehyde, oxime

Cat. No.: B1605156
CAS No.: 24091-02-9
M. Wt: 171.19 g/mol
InChI Key: VJSUSMMBIMGSHW-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, oxime is an organic compound with the molecular formula C11H9NO. It is derived from 2-naphthaldehyde and hydroxylamine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthalenecarboxaldehyde, oxime can be synthesized through the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium with pH adjustment to facilitate the formation of the oxime . Another method involves the use of microwave irradiation in a solvent-free environment, which has been shown to produce high yields of oximes .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces a variety of substituted oxime derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaldehyde: The parent compound from which 2-naphthalenecarboxaldehyde, oxime is derived.

    Benzaldehyde oxime: A similar oxime compound with a benzene ring instead of a naphthalene ring.

    Acetophenone oxime: Another oxime compound with a different aromatic ring structure.

Uniqueness

This compound is unique due to its naphthalene ring structure, which imparts specific chemical properties and reactivity. This structure allows for unique interactions in biological systems and makes it a valuable compound in various applications .

Properties

IUPAC Name

N-(naphthalen-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUSMMBIMGSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343865
Record name 2-Naphthalenecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24091-02-9
Record name 2-Naphthalenecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7.8 g of 2-naphthalaldehyde and 7.1 ml of triethylamine in 100 ml of methylene chloride was added 3.54 g of hydroxylamine hydrochloride and the mixture heated at 35° C. for three hours. The organic reaction solvent was washed with water, dried and concentrated to give 8.4 g of product.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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